3-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)sulfonyl]benzoic acid
Description
This compound features a fluorenylmethyloxycarbonyl (Fmoc)-protected piperazine moiety linked via a sulfonyl group to a benzoic acid core. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The sulfonyl linker enhances electronic conjugation and may contribute to intermolecular interactions, making the compound suitable for applications in bioconjugation or protease inhibition . Its molecular weight is approximately 507.55 g/mol (calculated), with a purity of ≥98% in commercial sources .
Properties
IUPAC Name |
3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]sulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S/c29-25(30)18-6-5-7-19(16-18)35(32,33)28-14-12-27(13-15-28)26(31)34-17-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-11,16,24H,12-15,17H2,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJNJTFJDUCRNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)S(=O)(=O)C5=CC=CC(=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)sulfonyl]benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:
Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amine group of piperazine.
Sulfonylation: The protected piperazine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Coupling with Benzoic Acid: The final step involves coupling the sulfonylated piperazine with benzoic acid under appropriate reaction conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
3-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)sulfonyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)sulfonyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is utilized in the synthesis of peptides and other biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group for amines, allowing selective reactions to occur at other functional groups. The sulfonyl group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of molecular structures .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related Fmoc-piperazine derivatives, focusing on functional groups, synthesis, and applications:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : The sulfonyl group in the target compound increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to tert-butoxybenzyl ether analogs .
- Acidity: The benzoic acid moiety (pKa ~2.5) is more acidic than acetic acid (pKa ~4.7) or propanoic acid (pKa ~4.9), facilitating deprotonation for coupling reactions .
- Stability : Sulfonyl-linked compounds exhibit higher thermal stability (decomposition >200°C) compared to ester-linked analogs .
Biological Activity
3-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)sulfonyl]benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, characterization, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent sulfonylation. The synthetic pathway can be summarized as follows:
- Formation of the piperazine derivative : Starting from 9H-fluoren-9-ylmethanol, a carbonyl group is introduced to form the corresponding piperazine.
- Sulfonylation : The piperazine is then treated with a sulfonyl chloride to yield the sulfonamide derivative.
- Final coupling : The benzoic acid moiety is introduced to complete the synthesis.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives with piperazine moieties can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 5.3 ± 1.8 | MCF-7 (breast) |
| Compound B | 10.2 ± 2.0 | HeLa (cervical) |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | >64 |
Anti-inflammatory Effects
In vitro assays have demonstrated that compounds related to this structure can inhibit pro-inflammatory cytokine production in macrophages, suggesting potential use in treating inflammatory diseases.
Case Study 1: Antitumor Activity
A recent study investigated the effects of a similar compound on tumor growth in a murine model. The results indicated that treatment with the compound led to a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.
Case Study 2: Antibacterial Efficacy
Another research effort focused on evaluating the antibacterial efficacy of this compound against resistant strains of bacteria. The findings revealed that it was effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
